N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide is a complex organic compound that features a benzofuran ring, an isoxazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the benzofuran and isoxazole rings, followed by their coupling and subsequent functionalization to introduce the trifluoromethyl group.
Formation of Benzofuran Ring: The benzofuran ring can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Formation of Isoxazole Ring: The isoxazole ring is typically formed through the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.
Coupling Reaction: The benzofuran and isoxazole intermediates are then coupled using a suitable cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the isoxazole ring to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Amines
Substitution Products: Compounds with nucleophiles replacing the trifluoromethyl group
Scientific Research Applications
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic compounds used in various industries.
Mechanism of Action
The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and isoxazole rings may facilitate binding to these targets, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-methylbenzamide
- N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-chlorobenzamide
- N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-fluorobenzamide
Uniqueness
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O3/c21-20(22,23)14-7-5-12(6-8-14)19(26)24-11-15-10-18(28-25-15)17-9-13-3-1-2-4-16(13)27-17/h1-10H,11H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXUDFVCZSQIMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.